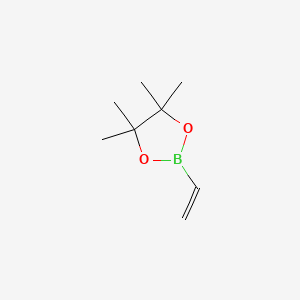Vinylboronic acid pinacol ester
CAS No.: 72824-04-5; 75927-49-0
Cat. No.: VC4971829
Molecular Formula: C8H15BO2
Molecular Weight: 154.02
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72824-04-5; 75927-49-0 |
|---|---|
| Molecular Formula | C8H15BO2 |
| Molecular Weight | 154.02 |
| IUPAC Name | 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C8H15BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H,1H2,2-5H3 |
| Standard InChI Key | DPGSPRJLAZGUBQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C=C |
Introduction
Chemical Identity and Structural Characteristics
VBpin (CAS 75927-49-0) possesses the molecular formula C₈H₁₅BO₂ and a molar mass of 154.02 g/mol . Its structure features a vinyl group (-CH=CH₂) bonded to a boronate ester moiety stabilized by pinacol (2,3-dimethyl-2,3-butanediol). The pinacol ligand enhances the boronate’s stability against hydrolysis while maintaining reactivity for subsequent transformations. Key structural parameters include:
| Property | Value |
|---|---|
| Density (20°C) | 0.908 g/mL |
| Boiling Point | 40°C at 20 mmHg |
| Refractive Index (589 nm) | 1.424–1.426 |
| Flash Point | 34°C |
| Solubility | Organic solvents (e.g., THF, toluene); insoluble in water |
The compound typically appears as a white to yellow powder or low-melting solid, stabilized with 0.05% butylated hydroxytoluene (BHT) to prevent radical-induced degradation . Nuclear magnetic resonance (NMR) and infrared (IR) spectra confirm the presence of characteristic vinyl (C=C, ~1640 cm⁻¹) and boronate (B-O, ~1370 cm⁻¹) absorptions .
Synthesis and Industrial Production
VBpin is synthesized via transesterification of vinylboronic acid with pinacol under anhydrous conditions. Alternative routes involve the reaction of bis(pinacolato)diboron with vinyl Grignard or organolithium reagents, though these methods are less commonly employed due to handling challenges associated with pyrophoric intermediates . Industrial-scale production prioritizes cost-effectiveness and purity, with vendors like Thermo Scientific Chemicals offering VBpin at ≥97% purity .
Recent mechanistic studies highlight the role of Lewis acid catalysts in accelerating boronate ester formation. For example, the use of trimethoxyborane as a boron source facilitates high-yield (80–90%) syntheses under mild conditions . Scalability is demonstrated in gram-scale preparations, where optimized reaction parameters (e.g., stoichiometric control, inert atmospheres) minimize byproduct formation .
Physicochemical Properties and Stability
Reactivity
Applications in Polymer Chemistry
Copolymerization with Styrene
VBpin’s most notable application lies in its copolymerization with styrene to form poly(VBpin-co-St), which is subsequently oxidized to poly(vinyl alcohol-co-styrene) (poly(VA-co-St)) . Key findings from RAFT-mediated polymerizations include:
| Parameter | Value |
|---|---|
| Molar Mass (Mₙ) | 5.0 × 10³ – 7.8 × 10³ g/mol |
| Dispersity (Đ) | 1.43–1.73 |
| VA Content Post-Oxidation | 11–72 mol% |
The oxidation step employs hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) in tetrahydrofuran (THF)/ethanol mixtures, achieving >90% conversion of boronate groups to hydroxyls .
Material Properties of Poly(VA-co-St)
Copolymers with higher VA content exhibit increased hydrophilicity and lower glass transition temperatures (Tg = 45–110°C) . For instance:
| VA Content (mol%) | Tg (°C) | Solubility |
|---|---|---|
| 11 | 110 | Toluene, CHCl₃ |
| 72 | 45 | Water/THF mixtures |
These tunable properties make poly(VA-co-St) suitable for applications ranging from hydrogels to gas-separation membranes .
Recent Advances and Future Directions
Recent studies explore VBpin’s utility in block copolymer synthesis and surface-functionalized nanoparticles. For example, VBpin-terminated polymers undergo Suzuki-Miyaura cross-coupling with aryl halides, enabling the fabrication of π-conjugated materials . Computational investigations using density functional theory (DFT) have elucidated the electronic effects of the boronate group on radical polymerization kinetics, guiding the design of novel monomers .
Future research priorities include:
-
Developing enantioselective polymerization techniques for chiral boronate-containing polymers.
-
Optimizing VBpin’s stability in aqueous media for biomedical applications.
-
Expanding its use in multi-component reactions for functional material synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume